molecular formula C13H12Cl2N2O2 B7482400 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B7482400
M. Wt: 299.15 g/mol
InChI Key: MVYVJWRFMIPUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a dichlorophenyl group and a propan-2-yl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with isopropyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols. These reactions can lead to the formation of substituted derivatives with different functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.

Scientific Research Applications

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic effects are investigated in the context of drug discovery and development. It may serve as a precursor for the synthesis of drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,4-dichlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the propan-2-yl group. The difference in structure can lead to variations in chemical reactivity and biological activity.

    1-(2,4-dichlorophenyl)-5-(methyl)-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a propan-2-yl group. The presence of a smaller alkyl group can affect the compound’s properties and applications.

    1-(2,4-dichlorophenyl)-5-(ethyl)-1H-pyrazole-4-carboxylic acid: This compound has an ethyl group instead of a propan-2-yl group

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-7(2)12-9(13(18)19)6-16-17(12)11-4-3-8(14)5-10(11)15/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYVJWRFMIPUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152975-98-8
Record name 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.